molecular formula C35H31NO B14315781 11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole CAS No. 114456-65-4

11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole

Cat. No.: B14315781
CAS No.: 114456-65-4
M. Wt: 481.6 g/mol
InChI Key: HZHWFUNRNNCZAW-UHFFFAOYSA-N
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Description

11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole is a complex organic compound belonging to the class of carbazole derivatives. Carbazole compounds are known for their aromatic heterocyclic structures, which consist of two benzene rings fused on either side of a five-membered nitrogen-containing ring. These compounds have garnered significant interest due to their unique optoelectronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole involves multiple steps, starting with the preparation of the carbazole core. The synthetic route typically includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized using methods such as the Borsche-Drechsel cyclization or the Bucherer carbazole synthesis.

Chemical Reactions Analysis

11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole can be compared with other carbazole derivatives, such as:

Properties

CAS No.

114456-65-4

Molecular Formula

C35H31NO

Molecular Weight

481.6 g/mol

IUPAC Name

11-butyl-5-(2,2-diphenylethenyl)-8-methoxybenzo[a]carbazole

InChI

InChI=1S/C35H31NO/c1-3-4-21-36-34-20-19-28(37-2)24-32(34)33-23-27(29-17-11-12-18-30(29)35(33)36)22-31(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-20,22-24H,3-4,21H2,1-2H3

InChI Key

HZHWFUNRNNCZAW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)OC)C3=C1C4=CC=CC=C4C(=C3)C=C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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